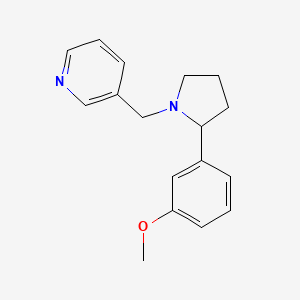![molecular formula C30H38Br2S2 B8616384 4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene](/img/structure/B8616384.png)
4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene typically involves the bromination of naphthodithiophene derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds (e.g., Grignard reagents) or palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF.
Major Products
Substitution: Formation of various substituted naphthodithiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
科学研究应用
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for electronic applications.
Chemical Sensors: Utilized in the development of chemical sensors due to its unique electronic properties.
作用机制
The mechanism of action of 2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene involves its interaction with electronic systems. The bromine atoms and the naphthodithiophene core contribute to its electron-accepting properties, making it suitable for use in electronic devices . The compound can participate in charge transfer processes and form π-π stacking interactions, which are crucial for its function in organic electronics .
相似化合物的比较
Similar Compounds
- 2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene
- 2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene
Uniqueness
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene is unique due to its specific substitution pattern and the presence of long alkyl chains, which enhance its solubility and processability in organic solvents . This makes it particularly advantageous for applications in solution-processed organic electronics .
属性
分子式 |
C30H38Br2S2 |
|---|---|
分子量 |
622.6 g/mol |
IUPAC 名称 |
4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene |
InChI |
InChI=1S/C30H38Br2S2/c1-3-5-7-9-11-13-15-21-17-23-24(18-22(21)16-14-12-10-8-6-4-2)26-20-28(32)34-30(26)29-25(23)19-27(31)33-29/h17-20H,3-16H2,1-2H3 |
InChI 键 |
NEIHLCNIORSIHZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC2=C(C=C1CCCCCCCC)C3=C(C4=C2C=C(S4)Br)SC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propanoic acid](/img/structure/B8616303.png)
![4-[2-(4-Methyl-1-piperazinyl)-4-thiazolyl]benzoic acid hydrobromide](/img/structure/B8616307.png)
![1-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)piperidin-2-one](/img/structure/B8616310.png)
![4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal](/img/structure/B8616313.png)

![2-[(Pyridin-3-yl)methylidene]cyclohexan-1-one](/img/structure/B8616343.png)
![5-(4-Methylbenzene-1-sulfonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8616352.png)


![2-(1-[2,5-dimethylphenyl]-ethylthio)pyridine N-oxide](/img/structure/B8616370.png)




